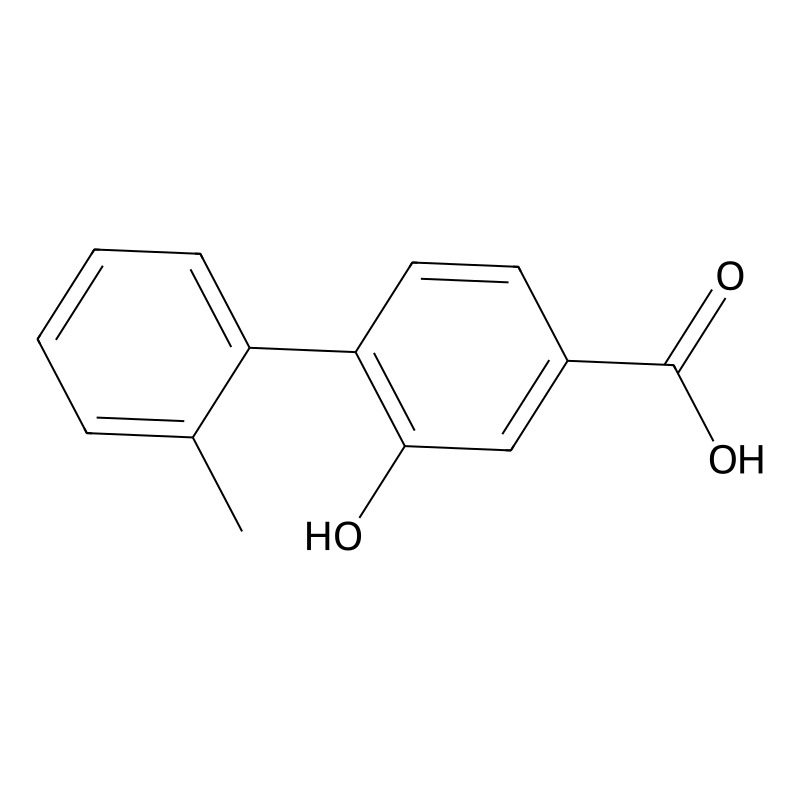

3-Hydroxy-4-(2-methylphenyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: Carboxylic acids with hydroxyl and aromatic substituents like 3-HO-4’-Cl-Phenylbenzoic acid can be explored for various biological activities. These activities might include anti-inflammatory, analgesic, or antipyretic properties . Further research would be needed to determine if 3-HO-4’-Cl-Phenylbenzoic acid possesses similar properties.

- Material Science: Aromatic carboxylic acids can be used as building blocks in the synthesis of more complex molecules with desired properties. For example, they can be incorporated into polymers or other materials . Research would be needed to understand if 3-HO-4’-Cl-Phenylbenzoic acid is suitable for such applications.

- Organic Synthesis: Due to the presence of reactive functional groups (hydroxyl and carboxylic acid), 3-HO-4’-Cl-Phenylbenzoic acid could potentially serve as a starting material for the synthesis of other organic molecules. This would depend on the specific desired product and the feasibility of the synthetic route .

3-Hydroxy-4-(2-methylphenyl)benzoic acid, also known by its chemical formula C₁₄H₁₂O₃, is an aromatic compound characterized by a hydroxyl group and a carboxylic acid group attached to a benzene ring. This compound features a 2-methylphenyl substituent at the para position relative to the hydroxyl group. The molecular weight of 3-hydroxy-4-(2-methylphenyl)benzoic acid is approximately 228.24 g/mol, and it is classified under various chemical databases with distinct identifiers, such as the CAS number 167627-22-7 and the PubChem CID 53224853 .

- Esterification: The hydroxyl group can react with alcohols to form esters.

- Acid-base reactions: The carboxylic acid group can donate protons (H⁺) in the presence of bases.

- Oxidation: Under certain conditions, the hydroxyl group may be oxidized to form a ketone or aldehyde.

- Reduction: The carboxylic acid can be reduced to an alcohol.

These reactions are fundamental in organic synthesis, allowing for the modification and functionalization of this compound for various applications.

The synthesis of 3-hydroxy-4-(2-methylphenyl)benzoic acid can be achieved through several methods:

- Starting from salicylic acid: Salicylic acid can be methylated at the ortho position followed by a reaction with an appropriate aryl halide.

- Friedel-Crafts acylation: A Friedel-Crafts acylation reaction involving 2-methylphenol and benzoic anhydride or benzoic acid can yield this compound.

- Hydroxylation of substituted benzoic acids: Introducing a hydroxyl group at the meta position using hydroxylating agents can also produce this compound.

These methods highlight the versatility in synthetic approaches available for obtaining this aromatic compound.

3-Hydroxy-4-(2-methylphenyl)benzoic acid finds applications in various fields:

- Pharmaceuticals: Its potential biological activities may lead to applications in drug development.

- Cosmetics: Due to its antioxidant properties, it could be used in skincare formulations.

- Agriculture: Similar compounds are often evaluated for their efficacy as plant growth regulators or pesticides.

The versatility of this compound makes it a candidate for further exploration in these industries.

Interaction studies involving 3-hydroxy-4-(2-methylphenyl)benzoic acid focus on its potential interactions with biological macromolecules such as proteins and nucleic acids. Investigating these interactions can provide insights into its mechanism of action, particularly if it exhibits therapeutic effects. For example, studies may assess how this compound influences enzyme activity or gene expression in cellular models.

Several compounds share structural similarities with 3-hydroxy-4-(2-methylphenyl)benzoic acid. Here are some comparable compounds:

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| 3-Hydroxy-4-(4-methylphenyl)benzoic acid | C₁₄H₁₂O₃ | 1261926-50-4 |

| 2-Hydroxy-4-trifluoromethylbenzoic acid | C₈H₅F₃O₃ | 328-90-5 |

| Benzoic acid, 2-hydroxy-, 4-methylphenyl ester | C₁₄H₁₂O₃ | 607-88-5 |

Uniqueness

3-Hydroxy-4-(2-methylphenyl)benzoic acid is unique due to its specific substitution pattern on the aromatic ring, which may influence its solubility and biological activity compared to other similar compounds. The presence of both hydroxyl and carboxylic groups enhances its reactivity and potential interactions within biological systems.